2-amino-3,7-dihydropurin-6-one
Overview
Description
Guanine, also known as 2-amino-6-hydroxypurine, is one of the four main nucleotide bases found in the nucleic acids DNA and RNA. It plays a crucial role in the storage and transmission of genetic information. Guanine is a derivative of purine and is characterized by its fused pyrimidine-imidazole ring system with conjugated double bonds, making it a planar molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanine can be synthesized through various methods. One common method involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanine. Thiourea derivatives are often used as guanidylating agents in this process .
Industrial Production Methods: In industrial settings, guanine is typically produced through the hydrolysis of nucleic acids. This process involves the extraction of nucleic acids from biological sources, followed by enzymatic or chemical hydrolysis to release guanine .
Chemical Reactions Analysis
Types of Reactions: Guanine undergoes various chemical reactions, including oxidation, reduction, and methylation. It is relatively stable due to its aromatic rings but can still participate in these reactions .
Common Reagents and Conditions:
Oxidation: Guanine can be oxidized to form 8-oxo-7,8-dihydroguanine, a common oxidative DNA lesion.
Reduction: Guanine can be reduced under specific conditions, although this is less common.
Methylation: Guanine can be methylated to form N-methylguanine, which is significant in the study of mutagenesis and carcinogenesis.
Major Products: The major products formed from these reactions include 8-oxo-7,8-dihydroguanine and N-methylguanine, both of which have significant biological implications .
Scientific Research Applications
Mechanism of Action
Guanine exerts its effects primarily through its role in nucleic acids. It pairs with cytosine in DNA and RNA, forming three hydrogen bonds that contribute to the stability of the double helix structure. Guanine can also be involved in various signaling pathways and enzymatic reactions, such as those involving guanine nucleotide-binding proteins (G-proteins) .
Comparison with Similar Compounds
Adenine: Another purine base found in DNA and RNA, pairs with thymine in DNA and uracil in RNA.
Cytosine: A pyrimidine base that pairs with guanine in both DNA and RNA.
Thymine: A pyrimidine base found only in DNA, pairs with adenine.
Uracil: A pyrimidine base found only in RNA, pairs with adenine.
Uniqueness: Guanine is unique due to its ability to form stable hydrogen bonds with cytosine, contributing to the structural integrity of nucleic acids. Its oxidation product, 8-oxo-7,8-dihydroguanine, is also a significant marker of oxidative DNA damage, making it a valuable compound in the study of mutagenesis and carcinogenesis .
Properties
IUPAC Name |
2-amino-3,7-dihydropurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTPUPDQBNUYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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